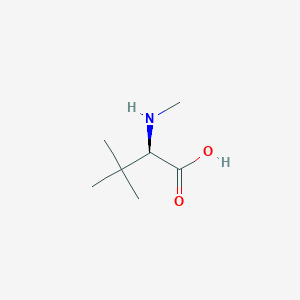
2-(2,2-Dimethylpropanoyl)-4-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropanoyl)-4-methylcyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a 2,2-dimethylpropanoyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)-4-methylcyclohexan-1-one typically involves the acylation of 4-methylcyclohexanone with 2,2-dimethylpropanoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction conditions often include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethylpropanoyl)-4-methylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,2-Dimethylpropanoyl)-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-4-methylcyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropanoyl chloride: A precursor used in the synthesis of 2-(2,2-Dimethylpropanoyl)-4-methylcyclohexan-1-one.
4-Methylcyclohexanone: Another precursor used in the synthesis.
Pivaloyl chloride: Structurally similar and used in similar types of reactions.
Uniqueness
This compound is unique due to its specific combination of a cyclohexane ring with a 2,2-dimethylpropanoyl group and a methyl group. This unique structure imparts distinct reactivity and properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropanoyl)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-8-5-6-10(13)9(7-8)11(14)12(2,3)4/h8-9H,5-7H2,1-4H3 |
Clé InChI |
TXBOVKTZHPQCOK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)C(C1)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)
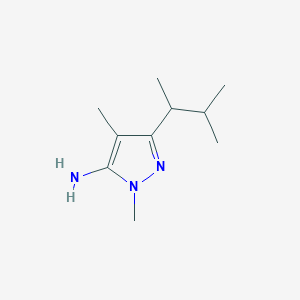

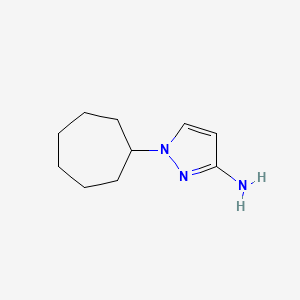
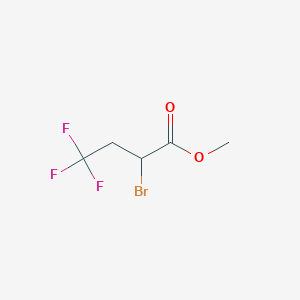



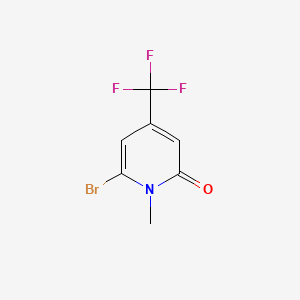
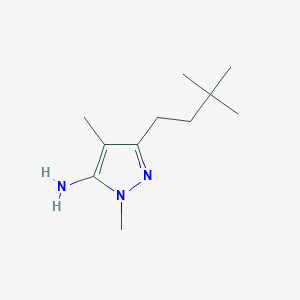
![3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
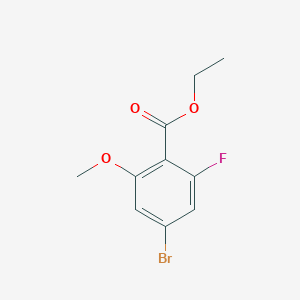
![7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075673.png)
